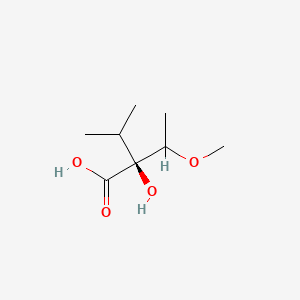
Heliotrinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes a hydroxyl group, a methoxyethyl group, and a methylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 3-methylbutanoic acid and 1-methoxyethanol. The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic processes or biocatalysis. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. For example, the use of enzyme-catalyzed reactions can provide a more sustainable approach to synthesizing this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
(2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyethyl group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-hydroxy-2-(1-ethoxyethyl)-3-methylbutanoic acid
- (2S)-2-hydroxy-2-(1-methoxyethyl)-3-ethylbutanoic acid
- (2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylpentanoic acid
Uniqueness
(2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required.
Properties
CAS No. |
25039-18-3 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C8H16O4/c1-5(2)8(11,7(9)10)6(3)12-4/h5-6,11H,1-4H3,(H,9,10)/t6?,8-/m0/s1 |
InChI Key |
ZRQIPAUWGAYLLW-XDKWHASVSA-N |
Isomeric SMILES |
CC(C)[C@](C(C)OC)(C(=O)O)O |
Canonical SMILES |
CC(C)C(C(C)OC)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


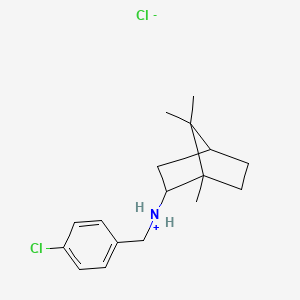

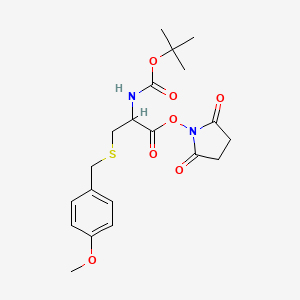

![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)
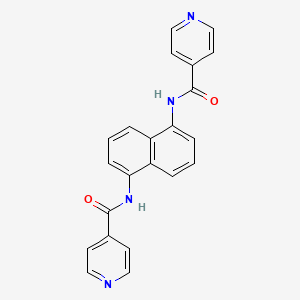
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)
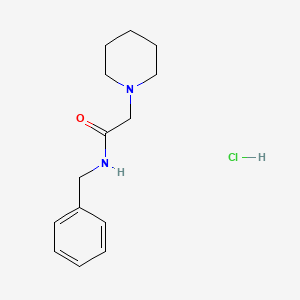
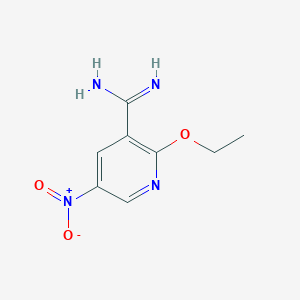



![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)
